molecular formula C9H15ClO3 B14291379 Methyl 3-chloro-6-methyl-2-oxoheptanoate CAS No. 113524-84-8

Methyl 3-chloro-6-methyl-2-oxoheptanoate

Cat. No.: B14291379
CAS No.: 113524-84-8
M. Wt: 206.66 g/mol
InChI Key: WLQBPALIDADIAJ-UHFFFAOYSA-N
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Description

Methyl 3-chloro-6-methyl-2-oxoheptanoate is an organic compound with the molecular formula C9H15ClO3. It is a derivative of heptanoic acid, featuring a chlorine atom, a methyl group, and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-chloro-6-methyl-2-oxoheptanoate can be synthesized through several methods. One common approach involves the esterification of 3-chloro-6-methyl-2-oxoheptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-6-methyl-2-oxoheptanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles like hydroxide ions, amines, or thiols under basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Formation of hydroxyl, amino, or thiol derivatives.

    Reduction: Formation of 3-chloro-6-methyl-2-hydroxyheptanoate.

    Oxidation: Formation of 3-chloro-6-methyl-2-oxoheptanoic acid.

Scientific Research Applications

Methyl 3-chloro-6-methyl-2-oxoheptanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-chloro-6-methyl-2-oxoheptanoate involves its interaction with various molecular targets. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol. The chlorine atom can participate in nucleophilic substitution reactions, altering the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-chloro-2-oxoheptanoate: Lacks the methyl group at the 6-position.

    Methyl 3-bromo-6-methyl-2-oxoheptanoate: Contains a bromine atom instead of chlorine.

    Methyl 3-chloro-6-methyl-2-oxooctanoate: Has an additional carbon in the chain.

Uniqueness

Methyl 3-chloro-6-methyl-2-oxoheptanoate is unique due to the presence of both a chlorine atom and a methyl group, which influence its reactivity and potential applications. The combination of these functional groups makes it a valuable compound for various chemical transformations and research studies.

Properties

CAS No.

113524-84-8

Molecular Formula

C9H15ClO3

Molecular Weight

206.66 g/mol

IUPAC Name

methyl 3-chloro-6-methyl-2-oxoheptanoate

InChI

InChI=1S/C9H15ClO3/c1-6(2)4-5-7(10)8(11)9(12)13-3/h6-7H,4-5H2,1-3H3

InChI Key

WLQBPALIDADIAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C(=O)C(=O)OC)Cl

Origin of Product

United States

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